5-chloro-2-fluoro-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
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Description
5-chloro-2-fluoro-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H9ClF4N4O and its molecular weight is 372.71. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolopyrazine derivatives, have been found to exhibit a wide range of biological activities . They are known to interact with various enzymes and receptors, which suggests that this compound might also interact with multiple targets.
Mode of Action
It’s worth noting that similar compounds have been found to exhibit their biological activities through specific interactions with different target receptors . These interactions often result in changes in the function of the target, leading to the observed biological effects.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a wide range of biological activities . These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability . The unique physicochemical properties of the fluorine atom and the pyridine moiety in the compound might contribute to its pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities . These activities often result from the compound’s interaction with its targets and its effects on various biochemical pathways .
Properties
IUPAC Name |
5-chloro-2-fluoro-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4N4O/c16-9-1-2-11(17)10(6-9)14(25)21-7-13-23-22-12-5-8(15(18,19)20)3-4-24(12)13/h1-6H,7H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQBVHOAAWPTLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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